Superior hLDH5 Inhibitor Design from 1-Hydroxyindole-2-Carboxylate Scaffold
Derivatives of the 1-hydroxy-1H-indole-2-carboxylic acid scaffold, specifically NHI-1, demonstrate potent and isoform-selective inhibition of human lactate dehydrogenase A (hLDH-A) over the B isoform (hLDH-B). This is a key differentiator from generic indole-2-carboxylates which lack the N-hydroxy group required for binding in the substrate/cofactor channel. NHI-1 achieves 87% inhibition of hLDH-A4 while only exhibiting 11% inhibition of hLDH-B4 at 125 µM . This selectivity is quantified by a Ki of 8.9 µM vs. NADH and 4.7 µM vs. pyruvate, indicating a competitive binding mode .
| Evidence Dimension | Isoform-specific enzymatic inhibition (hLDH-A vs. hLDH-B) |
|---|---|
| Target Compound Data | NHI-1 (a 1-hydroxyindole-2-carboxylate derivative): 87% inhibition of hLDH-A4, 11% inhibition of hLDH-B4 at 125 µM |
| Comparator Or Baseline | Inactive or non-selective indole-2-carboxylate analogs lacking the 1-hydroxy group |
| Quantified Difference | NHI-1 is 8-fold more selective for hLDH-A over hLDH-B at 125 µM. Ki values: 8.9 µM (NADH) and 4.7 µM (pyruvate). |
| Conditions | In vitro enzymatic assay; [NADH] = 25 µM, [pyruvate] = 2 mM; 125 µM NHI-1. |
Why This Matters
This selectivity profile is critical for developing cancer therapeutics targeting the Warburg effect, as it demonstrates the core scaffold's ability to differentiate between highly homologous enzyme isoforms.
